

Application Notes and Protocols for Cell-based Functional Assays of TAS2R14 Activation

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Compound of Interest		
Compound Name:	TAS2R14 agonist-2	
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Introduction

The human bitter taste receptor TAS2R14 is a G protein-coupled receptor (GPCR) notable for its promiscuity, recognizing over 100 diverse bitter compounds.[1][2] Encoded by the TAS2R14 gene on chromosome 12, this receptor is not only crucial for the perception of bitterness but is also expressed in extra-oral tissues, including the respiratory system, immune cells, and the heart.[3][4][5] Its activation in airway smooth muscle leads to bronchodilation, making it a potential therapeutic target for asthma and chronic obstructive pulmonary disease.[4][6] The wide range of agonists and its therapeutic potential necessitate robust and reliable functional assays to screen for novel ligands and to characterize their activity.[7][8]

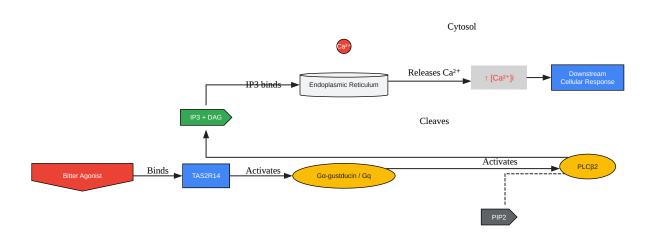
This document provides detailed protocols for the two most common cell-based functional assays used to measure TAS2R14 activation: the Calcium Mobilization Assay and the IP-One HTRF Assay. It includes an overview of the underlying signaling pathway, step-by-step experimental procedures, and a summary of quantitative data for known agonists.

TAS2R14 Signaling Pathway

TAS2R14 activation initiates a canonical G protein signaling cascade. Upon agonist binding, the receptor activates a coupled G protein, typically the taste-specific G protein α -gustducin or a chimeric G protein engineered to couple to the phospholipase C (PLC) pathway.[3][9] The activated G protein stimulates PLC β 2, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the



endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[3][4] This transient increase in intracellular Ca²⁺ concentration is a hallmark of TAS2R14 activation and serves as the primary readout in many functional assays.



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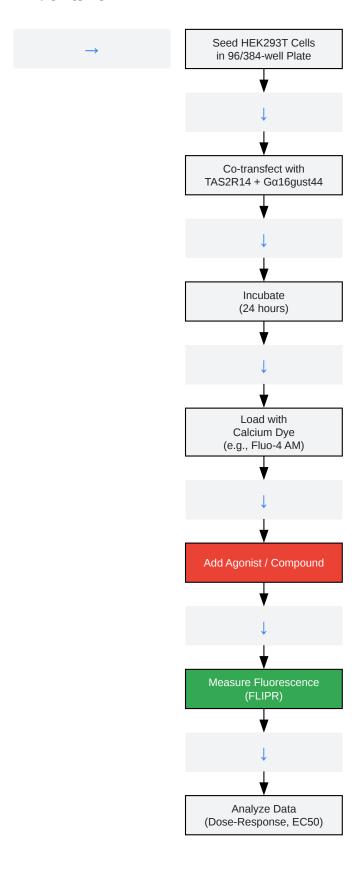
Caption: TAS2R14 Gq-coupled signaling pathway.

Assay Principles and Workflows Calcium Mobilization Assay

This is the most widely used method for screening TAS2R14 ligands.[4][10] It relies on the detection of the transient increase in intracellular calcium ([Ca²+]i) following receptor activation. Cells, typically HEK293T, are co-transfected with TAS2R14 and a chimeric G protein (e.g., Gα16gust44) to amplify the signal.[11] The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or engineered to express a genetically encoded calcium indicator (e.g., GCaMP6s).[4][11] Upon agonist stimulation, the increase in [Ca²+]i causes a



proportional increase in fluorescence, which is measured in real-time using a fluorometric imaging plate reader (FLIPR).[11][12]





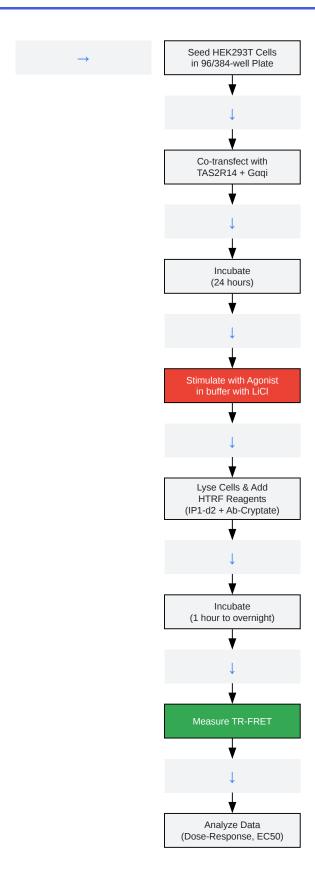
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Caption: Workflow for the Calcium Mobilization Assay.

IP-One HTRF Assay

The IP-One assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[13] This assay is less susceptible to artifacts from compounds that interfere with fluorescence or calcium signaling itself.[12][13] The assay is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[14] IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody.[13][15] When the antibody is bound to the d2-labeled IP1, FRET occurs. Agonist-induced production of cellular IP1 displaces the d2-labeled IP1, leading to a decrease in the HTRF signal.





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Caption: Workflow for the IP-One HTRF Assay.



Experimental ProtocolsProtocol 1: Calcium Mobilization Assay

This protocol is adapted from methods described for high-throughput screening of TAS2R agonists.[11]

Materials:

- HEK293T cells stably or transiently expressing a chimeric G protein (e.g., Gα16gust44).
- pcDNA3.1 vector containing the human TAS2R14 gene.
- Empty pcDNA3.1 vector (for mock transfection).
- Lipofectamine 2000 or similar transfection reagent.
- Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 1% L-Glutamine.[11]
- Black, clear-bottom 96-well or 384-well plates, poly-D-lysine coated.[5][11]
- Assay Buffer (C1): Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Fluo-4 AM calcium indicator dye.
- Probenecid (2.5 mM stock solution).[11]
- TAS2R14 agonists (e.g., Aristolochic acid, Flufenamic acid) for positive controls.

Procedure:

- Cell Seeding: The day before transfection, seed HEK293T-Gα16gust44 cells into poly-D-lysine coated plates at a density that will result in 80-90% confluency at the time of the assay.
- Transfection (24 hours prior to assay):

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- For each well, prepare a transfection mix according to the manufacturer's protocol (e.g., Lipofectamine 2000).
- Transfect cells with the TAS2R14 expression vector.
- In parallel, transfect a set of wells with an empty vector to serve as a negative (mock) control.[11]
- Incubate the plates for 24 hours at 37°C, 5% CO₂.[11]
- Dye Loading (1 hour prior to assay):
 - Prepare a loading buffer by adding Fluo-4 AM and probenecid (final concentration 2.5 mM)
 to the C1 assay buffer.[5][11]
 - Aspirate the culture medium from the wells.
 - Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.[11]
- · Cell Washing:
 - Gently aspirate the loading buffer.
 - Wash the cells twice with C1 buffer to remove any excess extracellular dye.[11]
 - After the final wash, leave a sufficient volume of C1 buffer in each well for the assay.
- Compound Addition and Fluorescence Measurement:
 - Prepare serial dilutions of test compounds and positive controls in C1 buffer.
 - Place the plate into a FLIPR or similar fluorescence plate reader.
 - Set the instrument to record a baseline fluorescence (e.g., excitation ~488 nm, emission ~515 nm) for 10-20 seconds.[11]
 - The instrument will then automatically inject the compounds into the wells.



- Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.
- Data Analysis:
 - \circ The response is calculated as the change in fluorescence (ΔF) over the baseline fluorescence (F).
 - Subtract the signal from mock-transfected cells to determine the specific TAS2R14 response.[11]
 - Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 2: IP-One HTRF Assay

This protocol is based on the general principles of the Cisbio IP-One HTRF kit.[7][13][14]

Materials:

- HEK293T cells.
- pcDNA3.1 vector containing the human TAS2R14 gene and a vector for a Gαq-family protein (e.g., Gαqi).[7]
- Transfection reagent.
- White, solid-bottom 384-well plates.
- Stimulation Buffer (provided with kit or similar, containing LiCl).[14]
- IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1 Terbium Cryptate antibody).
- HTRF-compatible plate reader.

Procedure:

Cell Seeding and Transfection:



- Seed and transfect HEK293T cells with TAS2R14 and Gαqi expression vectors in a 384well plate as described in Protocol 1.
- Incubate for 24 hours.
- Cell Stimulation (30-60 minutes):
 - Prepare serial dilutions of test compounds in the stimulation buffer containing LiCl. LiCl is crucial as it prevents the degradation of IP1, allowing it to accumulate.[14]
 - Aspirate the culture medium from the cells.
 - Add the compound dilutions to the wells.
 - Incubate the plate for 30 to 60 minutes at 37°C.[14]
- · Cell Lysis and HTRF Reagent Addition:
 - Add the HTRF reagents (IP1-d2 followed by anti-IP1-Cryptate) diluted in the lysis buffer provided with the kit.[14]
- Incubation (1 hour to overnight):
 - Incubate the plate at room temperature for 1 hour or at 4°C overnight to allow the competitive binding reaction to reach equilibrium.[13][14]
- Signal Measurement:
 - Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).[14]
- Data Analysis:
 - Calculate the ratio of the 665 nm to 620 nm signals and normalize the data.
 - The signal is inversely proportional to the amount of IP1 produced.
 - Plot the normalized HTRF ratio against the logarithm of the agonist concentration to calculate EC₅₀ values.



Quantitative Data for TAS2R14 Agonists

The half-maximal effective concentration (EC_{50}) is a standard measure of a drug's potency. The following table summarizes reported EC_{50} values for several known TAS2R14 agonists, determined using cell-based calcium mobilization assays. Note that values can vary between studies depending on the specific assay conditions and cell system used.

Agonist	Reported EC₅₀ (µM)	Reference
Flufenamic Acid	0.238	[16][17]
Flufenamic Acid	10.4	[5]
Aristolochic Acid	10.3	[5]
Ritonavir	Activates in the μM range	[4]
Platycodin L	15.03	[18]
Isopimpinellin	Known agonist	[19]
Compound 32 (synthetic)	~0.1 - 0.18	[16]
Various Synthetic Agonists	12 compounds < 1 μM	[16]

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